Product packaging for Dimethoxanate hydrochloride(Cat. No.:CAS No. 518-63-8)

Dimethoxanate hydrochloride

Cat. No.: B1200533
CAS No.: 518-63-8
M. Wt: 394.9 g/mol
InChI Key: ZJRHNNNACBPWEB-UHFFFAOYSA-N
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Description

Dimethoxanate Hydrochloride is a chemical compound of the phenothiazine class, historically investigated and used as a non-narcotic antitussive (cough suppressant) . Its mechanism of action is understood to involve both central and peripheral pathways. It acts centrally by depressing the cough center in the medulla oblongata of the brainstem, and peripherally by potentially modulating sensory nerve endings in the respiratory tract, thereby reducing the cough reflex initiation . From a pharmacological perspective, Dimethoxanate has been identified as a potent ligand for the sigma-1 receptor, binding with an IC50 of 41 nM, which may contribute to its overall activity profile . Researchers value this compound for its specific structure and historical context in the study of cough physiology and the development of antitussive agents. It serves as a valuable reference standard in analytical studies and a pharmacological tool for investigating sigma receptor function . Please note that marketing approval for this compound was withdrawn in some regions, such as the US in 1975, due to a lack of conclusive evidence for efficacy, which further underscores its application in research rather than clinical practice . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClN2O3S B1200533 Dimethoxanate hydrochloride CAS No. 518-63-8

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate;hydrochloride
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InChI

InChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21;/h3-10H,11-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRHNNNACBPWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199734
Record name Dimethoxanate hydrochloride
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Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

518-63-8
Record name Dimethoxanate hydrochloride
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Record name Dimethoxanate hydrochloride
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Synthetic Chemistry and Structural Derivatization of Dimethoxanate Hydrochloride

Established Synthetic Pathways for Dimethoxanate (B1203018) Core Structure

The synthesis of Dimethoxanate is a well-documented process rooted in the chemical manipulation of the phenothiazine (B1677639) scaffold. wikipedia.org This multi-step synthesis builds the final molecule by sequentially introducing the necessary functional groups onto the core heterocyclic system.

The primary and established synthetic route to Dimethoxanate begins with the phenothiazine molecule. wikipedia.org This approach involves a two-step process. The first step activates the nitrogen atom of the phenothiazine ring, preparing it for the subsequent addition of the side chain. The second step involves the esterification reaction that attaches the 2-(2-(dimethylamino)ethoxy)ethanol side chain to complete the core structure of Dimethoxanate. wikipedia.org

The successful synthesis of Dimethoxanate relies on the specific reactivity of two key intermediate compounds: Phenothiazine-10-carbonyl chloride and 2-(2-(dimethylamino)ethoxy)ethanol. wikipedia.org

Phenothiazine-10-carbonyl chloride: This intermediate is formed by reacting phenothiazine with phosgene. wikipedia.org The introduction of the carbonyl chloride group at the N-10 position of the phenothiazine ring serves as a crucial activation step. This highly reactive acyl chloride is then susceptible to nucleophilic attack, facilitating the attachment of the side chain. mdpi.com

2-(2-(dimethylamino)ethoxy)ethanol: This compound provides the side chain necessary for the final structure of Dimethoxanate. wikipedia.org It is a commercially available chemical that can be synthesized by reacting diethylene glycol with dimethylamine (B145610) over a catalyst or by the reaction of N,N-dimethylethanolamine with ethylene (B1197577) oxide. google.com In the synthesis of Dimethoxanate, the terminal hydroxyl group of 2-(2-(dimethylamino)ethoxy)ethanol acts as a nucleophile, reacting with the activated Phenothiazine-10-carbonyl chloride to form the final ester linkage. wikipedia.org

Intermediate CompoundCAS NumberMolecular FormulaRole in Synthesis
Phenothiazine92-84-2C₁₂H₉NSStarting scaffold for the synthesis. wikipedia.org
Phenothiazine-10-carbonyl chloride18956-87-1C₁₃H₈ClNOSActivated intermediate formed by reacting phenothiazine with phosgene. wikipedia.orgchemicalbook.com
2-(2-(dimethylamino)ethoxy)ethanol1704-62-7C₆H₁₅NO₂Provides the side chain that is attached to the phenothiazine core. wikipedia.orgrealetchemical.com

Exploration of Novel Synthetic Methodologies

While the established synthesis for Dimethoxanate is effective, modern synthetic chemistry seeks more efficient, safer, and environmentally benign methods. Research into the functionalization of the phenothiazine ring system is paving the way for novel approaches that could be applied to the synthesis of Dimethoxanate and its derivatives.

Recent advancements have focused on transition metal-catalyzed reactions to functionalize the phenothiazine scaffold. researchgate.net These methods offer powerful tools for creating new carbon-nitrogen and carbon-carbon bonds under milder conditions.

Copper-Catalyzed Reactions: Copper catalysts, such as copper(II) acetate, have been successfully used for the C-N coupling of phenothiazines with other molecules. acs.org This approach can proceed in the presence of air as the terminal oxidant, representing a more cost-effective and simpler oxidative coupling technique. acs.org

Gold-Catalyzed Reactions: Gold-catalyzed C(sp²)-H bond functionalization has emerged as a significant tool for modifying complex molecules and for the late-stage functionalization of bioactive compounds. researchgate.net

Electrochemical and Photocatalytic Methods: Innovative reactivity concepts for phenothiazine functionalization include metal-free photocatalyzed amination and electrochemical dehydrogenative amination. d-nb.infobeilstein-journals.org These methods can often be performed at room temperature, offering a reliable platform for inventing new reactivity concepts. d-nb.info Photocatalytic systems using extended phenothiazine derivatives have also been developed for efficient oxidative coupling reactions driven by visible light. rsc.org

Catalytic ApproachCatalyst/MethodReaction TypePotential Advantage
Copper CatalysisCu(OAc)₂ / AirC-N Oxidative CouplingCost-effective catalyst, uses air as oxidant. acs.org
Electrochemical SynthesisElectrochemical CellDehydrogenative AminationMild, room temperature conditions. d-nb.infobeilstein-journals.org
PhotocatalysisOrganic Dyes / LightC-N Cross-CouplingMetal-free, driven by visible light. d-nb.inforsc.org
Gold CatalysisGold ComplexesC(sp²)-H FunctionalizationUseful for late-stage modification of complex molecules. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. For Dimethoxanate, derivatization strategies would focus on systematically modifying its structure to understand how chemical changes influence its biological activity. The phenothiazine class of compounds is well-known for the significant impact that structural modifications can have on pharmacological effects. solubilityofthings.comljmu.ac.uk

Key areas for derivatization on the Dimethoxanate molecule include:

The Phenothiazine Ring: Introducing substituents at various positions on the two benzene (B151609) rings could modulate electronic properties and steric bulk, potentially affecting receptor binding and metabolism.

The Ester Linkage: Replacing the ester group with a more stable amide or other bioisosteres could alter the compound's pharmacokinetic profile, including its susceptibility to hydrolysis by esterase enzymes.

The Ether and Amine Side Chain: Modification of the length of the alkyl chains, the nature of the ether linkage, or the substitution pattern on the terminal nitrogen atom can significantly impact a molecule's interaction with its biological target. solubilityofthings.comljmu.ac.uk For instance, the nature of the amino group in the side chain of phenothiazines is known to be a critical determinant of antihistamine activity. ljmu.ac.uk

Competition experiments with dextromethorphan (B48470) binding sites in guinea pig brain have shown that Dimethoxanate has an IC₅₀ value of 41 nM. wikipedia.orgnih.gov SAR studies comparing Dimethoxanate to other centrally acting antitussives provide valuable data for guiding derivatization efforts.

CompoundClassIC₅₀ (nM) for [³H]DM Binding
CarbetapentaneNon-narcotic antitussive9
CaramiphenNon-narcotic antitussive25
Dimethoxanate Phenothiazine antitussive 41
PipazethateNon-narcotic antitussive190

This data indicates that while Dimethoxanate is a potent binder, other non-phenothiazine structures show higher affinity, suggesting that modifications to the Dimethoxanate scaffold could be explored to optimize this interaction. nih.gov

N-Alkylation and N-Acylation of the Phenothiazine Moiety

The nitrogen atom at position 10 of the phenothiazine ring is a primary site for chemical modification, including N-alkylation and N-acylation. mdpi.comgoogle.com

N-Alkylation: The introduction of alkyl groups at the N-10 position of the phenothiazine core is a common strategy in the synthesis of various biologically active compounds. mdpi.com This reaction typically involves the use of an appropriate alkyl halide in the presence of a base. google.com For instance, N-alkylation of phenothiazine has led to the development of pharmaceutically significant molecules like promethazine (B1679618) and ethopropazine. mdpi.com While direct N-alkylation of the phenothiazine in Dimethoxanate is not its primary synthetic route, the principles of this reaction are fundamental to the broader chemistry of phenothiazine derivatives. The reactivity of the N-10 position allows for the introduction of diverse side chains, influencing the compound's properties. nih.govnih.gov

N-Acylation: N-acylation of the phenothiazine nucleus is another key derivatization method. google.comgoogle.com This can be achieved using acylating agents such as acyl chlorides or anhydrides. A patent describes a method for preparing N-acetyl phenothiazine by reacting phenothiazine with acetic acid and phosphorus pentachloride. google.com The synthesis of Dimethoxanate itself involves an N-acylation step where the phenothiazine nitrogen is acylated with a carbonyl chloride derivative. wikipedia.org Further modifications through N-acylation could involve reacting the phenothiazine core with different acylating agents to introduce varied ester or amide functionalities, potentially altering the compound's characteristics. Research on other phenothiazines has shown that N-acylation can lead to compounds with a range of biological interests. nih.govresearchgate.net

Modifications at Phenothiazine Ring Positions

Beyond the N-10 position, the phenothiazine ring system itself can be modified at its benzene rings. brieflands.comencyclopedia.pub These modifications can include the introduction of various substituents or even the replacement of the benzene rings with other aromatic or heteroaromatic systems. nih.govresearchgate.net

Substituents at the 2-position of the phenothiazine ring are known to significantly influence pharmacological activity. brieflands.com While Dimethoxanate is unsubstituted at this position, the potential for introducing groups like halogens or electron-withdrawing/donating groups represents a viable strategy for creating analogues. For example, the synthesis of chlorpromazine (B137089) involves the introduction of a chlorine atom at the 2-position. brieflands.com

Furthermore, the replacement of one or both benzene rings with heterocyclic rings, such as pyridine (B92270), leads to the formation of azaphenothiazines. encyclopedia.pubresearchgate.netnih.gov This structural alteration creates a new chemical space with potentially different properties.

Synthetic Accessibility of Analogues and Homologues

The synthesis of analogues and homologues of Dimethoxanate is feasible through established synthetic methodologies. theswissbay.chresearch-solution.comtheswissbay.ch Analogues could be created by varying the substituent on the phenothiazine ring or by altering the side chain attached to the N-10 position. Homologues might involve extending or shortening the ethoxyethyl chain.

The core synthetic pathway of Dimethoxanate allows for the substitution of the 2-(2-(dimethylamino)ethoxy)ethanol with other amino alcohols, leading to a library of related esters. wikipedia.org Similarly, starting with substituted phenothiazines would yield analogues with modified ring systems. The accessibility of various starting materials and the robustness of the key chemical transformations make the synthesis of a diverse range of Dimethoxanate-related compounds a practical endeavor for research purposes.

Impact of Hydrochloride Salt Formation on Research Compound Characteristics

The formation of a hydrochloride salt is a common practice in pharmaceutical chemistry to improve the physicochemical properties of a compound. numberanalytics.comnih.govbjcardio.co.uk For Dimethoxanate, the hydrochloride salt form is well-documented and plays a crucial role in its characteristics for research applications. ncats.iosolubilityofthings.comgoogle.com

Influence on Solubility and Stability for Research Applications

Solubility: One of the primary reasons for forming a hydrochloride salt is to enhance aqueous solubility. nih.govacs.org Basic compounds like Dimethoxanate, which contains a tertiary amine, are often poorly soluble in their free base form. drugbank.com Conversion to the hydrochloride salt significantly increases its water solubility, which is a critical factor for in vitro assays and other research applications that require the compound to be in solution. numberanalytics.comsolubilityofthings.com The hydrochloride salt of a basic drug generally exhibits higher solubility in water and physiological fluids compared to the free base. acs.org However, the common ion effect can suppress the solubility of a hydrochloride salt in acidic environments due to the presence of chloride ions. rjpdft.com

Stability: Salt formation can also enhance the chemical and physical stability of a compound. nih.govrjpdft.com The crystalline nature of a salt often leads to a more stable solid form compared to the amorphous or less crystalline free base. rjpdft.com For research purposes, having a stable compound is essential for ensuring the reliability and reproducibility of experimental results. The hydrochloride salt of Dimethoxanate is described as a stable, crystalline substance. chemicalbook.com Some studies suggest that the hydrochloride form can enhance stability, which is important for long-term storage and handling of research samples. solubilityofthings.combioszeparacio.hu However, the presence of moisture can affect the stability of salts, and the physical stability of the crystalline structure under different humidity conditions is an important consideration. rjpdft.com

Crystallization Properties of the Hydrochloride Form

The hydrochloride salt of Dimethoxanate exists as a crystalline solid. chemicalbook.com The process of crystallization is crucial for purification and for obtaining a solid form with consistent properties. cmu.edu The hydrochloride salt of Dimethoxanate can be crystallized from solvents like anhydrous acetone (B3395972) or a methanol-ether mixture. chemicalbook.com

The formation of co-crystals, which are crystalline structures containing two or more different molecules, is an emerging area in pharmaceutical sciences. google.comresearchgate.netgoogleapis.com This technique could potentially be applied to Dimethoxanate hydrochloride to further modify its physical properties. For instance, co-crystallization of a hydrochloride salt with a suitable guest molecule can alter properties like solubility and melting point. google.comresearchgate.net The study of the crystallization behavior of this compound, including its potential to form different polymorphs or co-crystals, is an area for further investigation to fully characterize this research compound. acs.orgacs.org

Data Tables

Table 1: Physicochemical Properties of Dimethoxanate

PropertyValueSource
Molecular FormulaC19H22N2O3S drugbank.com
Molecular Weight358.46 g/mol drugbank.com
Water Solubility (predicted)0.0218 mg/mL drugbank.com
logP (predicted)3.1 - 4.00 drugbank.comebi.ac.uk
pKa (Strongest Basic)8.87 drugbank.com
Polar Surface Area42.01 Ų drugbank.com

Table 2: Properties of this compound

PropertyValueSource
Molecular FormulaC19H23ClN2O3S ncats.io
Molecular Weight394.92 g/mol ncats.io
AppearanceCrystalline, colorless substance chemicalbook.com
Melting Point161-163°C (with decomposition) chemicalbook.com

Molecular Pharmacology and Mechanistic Investigations of Dimethoxanate Hydrochloride

Receptor Binding Profiles and Ligand Interactions

Dimethoxanate (B1203018) hydrochloride, a compound belonging to the phenothiazine (B1677639) class of chemicals, has been a subject of pharmacological interest to elucidate its mechanism of action. nih.gov Investigations have primarily focused on its interaction with sigma receptors, though its structural class suggests potential interactions with other receptor systems.

Research has identified the sigma-1 receptor as a significant binding target for Dimethoxanate. The sigma-1 receptor is a unique intracellular chaperone protein, predominantly located at the endoplasmic reticulum, and is implicated in a variety of cellular functions and pathological conditions, including neurodegenerative diseases and pain. rsc.orgoncotarget.com

Dimethoxanate demonstrates a notable affinity for the sigma-1 receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 41 nM. This value indicates a strong binding potential to this specific receptor subtype. The affinity of ligands for sigma receptors is a critical determinant of their pharmacological activity, and high-affinity binding is a common feature of molecules that effectively modulate this system. benthamscience.com While the selectivity of Dimethoxanate for the sigma-1 receptor over the sigma-2 receptor subtype has not been quantitatively detailed in available literature, selectivity is a crucial aspect in the development of sigma receptor ligands to ensure targeted therapeutic effects. nih.govresearchgate.net

CompoundReceptor TargetBinding Affinity (IC₅₀)
DimethoxanateSigma-141 nM

As a phenothiazine derivative, Dimethoxanate hydrochloride's chemical structure suggests the possibility of interactions with a broader range of receptors beyond the sigma class. The phenothiazine scaffold is known to be pharmacologically versatile, with different derivatives exhibiting activity at dopaminergic, serotoninergic, histaminergic, and muscarinic receptors. nih.govacs.orgcbijournal.com

While its primary mechanism is often linked to its antitussive properties through action on the medullary cough center, its structural classification warrants investigation into these other potential targets. patsnap.com For instance, many first-generation antipsychotics with a phenothiazine core are characterized by their antagonistic effects at dopamine (B1211576) D2 receptors. nih.govauburn.edu Furthermore, interactions with muscarinic acetylcholine (B1216132) receptors are also a known feature of this chemical family. nih.goved.ac.uk However, specific studies detailing the binding profile of Dimethoxanate at these other receptor sites are not extensively documented. It has been noted that its mechanism is distinct from opioid-based antitussives, and it does not interact with opioid receptors. patsnap.com

Modulation of Neurotransmitter Systems

The pharmacological effects of this compound extend to the modulation of several key neurotransmitter systems, which likely underlies its therapeutic actions.

Current research indicates that this compound appears to enhance the inhibitory effects of Gamma-Aminobutyric Acid (GABA) and glycine (B1666218). These are the two primary inhibitory neurotransmitters in the central nervous system, playing a critical role in reducing neuronal excitability. By augmenting the action of GABA and glycine, Dimethoxanate can contribute to a general depression of the central nervous system. This potentiation of inhibitory neurotransmission is a plausible mechanism for its observed muscle relaxant and neuroprotective effects in preclinical assessments.

The phenothiazine chemical class, to which Dimethoxanate belongs, has been associated with the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Computational and in vitro studies on various phenothiazine derivatives have demonstrated their potential to act as AChE inhibitors. nih.govnuph.edu.ua For example, compounds like chlorpromazine (B137089) and promethazine (B1679618) have shown measurable AChE inhibitory activity, with IC₅₀ values reported in the nanomolar range. nuph.edu.uaresearchgate.net This inhibition leads to an increase in the level and duration of acetylcholine's action in the synaptic cleft. nih.gov While direct kinetic studies on Dimethoxanate's specific inhibitory constant for AChE are not widely available, its structural similarity to other active phenothiazines suggests it may share this property.

Neurotransmitter SystemObserved/Potential Effect of this compoundMechanism
GABAergic & GlycinergicEnhancement of inhibitory effectsPotentiation of GABA and glycine action
CholinergicPotential inhibition of Acetylcholinesterase (AChE)As a phenothiazine derivative, it may reduce the breakdown of acetylcholine
DopaminergicPotential antagonism of D2 receptorsCharacteristic action of the phenothiazine chemical class

The influence of phenothiazine derivatives on dopaminergic pathways is a cornerstone of their pharmacology, particularly for those used as antipsychotic agents. nih.govcbijournal.com These compounds typically act as antagonists at dopamine receptors, with a higher affinity for the D2 subtype over the D1 subtype. auburn.edu This D2 receptor blockade is the primary mechanism for the antipsychotic effects observed with drugs like chlorpromazine and perphenazine. nih.gov

Antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis. auburn.edu Given that Dimethoxanate is a phenothiazine, it is hypothesized to exert an antagonistic effect on dopaminergic pathways. This action could influence dopamine-mediated behaviors and neuronal signaling. Preclinical studies on related phenothiazines have extensively characterized these interactions, including their effects on dopamine release and metabolism. psu.edu However, specific preclinical models detailing the in-vivo effects of Dimethoxanate on dopamine transporter function and dopamine release have not been fully elucidated. nih.govnih.gov

Ion Channel Activity Modulation

This compound is recognized for possessing local anesthetic properties, a characteristic that is fundamentally linked to the modulation of ion channel activity. nih.gov Local anesthetics exert their effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. frontiersin.orgyoutube.com By preventing the influx of sodium ions through these channels, the nerve impulse or action potential cannot be effectively conducted, thereby reducing neuronal excitability. youtube.com

The mechanism of sodium channel blockade by such molecules is multifaceted. It is understood that local anesthetics can physically obstruct the transmembrane pore from the inside of the neuron. youtube.com The binding site for many local anesthetics has been localized to the inner pore of the sodium channel. frontiersin.org The interaction is often voltage-dependent, meaning the drug's affinity for the channel changes with the conformational state of the channel (closed, open, or inactivated). frontiersin.org

Two primary hypotheses explain the blockade:

Steric Hindrance: The drug molecule physically occludes the pore, preventing the passage of sodium ions. frontiersin.orgnih.gov

Electrostatic Impedance: Alternatively, the presence of a positive charge on the bound drug molecule within the channel lumen can electrostatically repel sodium ions, creating an energy barrier that impedes their flow. nih.gov

By inhibiting the function of these critical ion channels, dimethoxanate's local anesthetic action can suppress the generation of nerve signals, which is a key component of its peripheral antitussive effects.

Elucidation of Central and Peripheral Mechanistic Pathways

This compound's efficacy as a cough suppressant is attributed to a dual mechanism of action, involving distinct pathways in both the central and peripheral nervous systems. patsnap.com

The primary antitussive effect of this compound is achieved through its direct action on the central nervous system. patsnap.com It specifically influences the medullary cough center located in the brainstem, which is the region responsible for coordinating the cough reflex. patsnap.com By modulating neuronal activity within this center, dimethoxanate effectively decreases the intensity and frequency of the cough reflex. patsnap.com

While the precise receptor targets were not initially fully delineated, subsequent research has shown that dimethoxanate binds to the sigma-1 receptor with a notable affinity (IC₅₀ of 41 nM). nih.gov Sigma-1 receptors are present in high concentrations in the nucleus of the tractus solitarius (NTS), a critical brainstem area where afferent nerve fibers from the airways first synapse. nih.gov This region is considered a "gate" for the cough reflex. nih.gov By acting on sigma-1 receptors within the NTS, dimethoxanate can modulate the transmission of afferent cough signals before they fully activate the downstream motor components of the cough reflex. nih.gov This non-opioid mechanism distinguishes it from antitussives like codeine, thereby avoiding interaction with opioid receptors. patsnap.com

Sigma-1 Receptor Binding Affinity
CompoundReceptor TargetBinding Affinity (IC₅₀)
DimethoxanateSigma-141 nM

In addition to its central actions, this compound exhibits peripheral antitussive effects. patsnap.com This action involves the modulation of sensory nerve endings located in the respiratory tract. patsnap.com These nerve endings, including rapidly adapting receptors (RARs) and C-fibers, are responsible for detecting irritants and initiating the afferent signals that trigger a cough. nih.gov

Dimethoxanate dampens the sensitivity of these peripheral nerve endings to irritant stimuli. patsnap.com This effect is consistent with the compound's local anesthetic properties, which, as discussed, arise from the blockade of voltage-gated sodium channels. By inhibiting these channels in the sensory neurons of the airways, dimethoxanate can reduce the initiation of the cough reflex directly at its source.

Exploration of Ancillary Pharmacological Actions

While the primary pharmacology of this compound is centered on its antitussive effects, the investigation of ancillary actions, such as anti-inflammatory properties, is a common avenue of pharmaceutical research. The anti-inflammatory potential of a compound is typically first assessed using established in vitro models. These systems allow for the controlled study of cellular responses to inflammatory stimuli.

A standard approach involves the use of immune cells, such as murine macrophage cell lines (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1). mdpi.commdpi.com These cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce a pro-inflammatory response. mdpi.com The test compound is then added to assess its ability to suppress this response. Key inflammatory mediators measured in the cell culture supernatants via methods like ELISA include pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.comnih.govfrontiersin.org A significant reduction in the levels of these cytokines in the presence of the compound would indicate potential anti-inflammatory activity. mdpi.comnih.gov

Common In Vitro Models for Anti-inflammatory Assessment
Cell LineStimulantKey Measured MediatorsAssay Method
RAW 264.7 (Murine Macrophages)Lipopolysaccharide (LPS)TNF-α, IL-6, IL-1β, Nitric Oxide (NO)ELISA, Griess Assay
THP-1 (Human Monocytes)Lipopolysaccharide (LPS)TNF-α, IL-1βELISA

Preclinical Research on this compound's Local Anesthetic and Analgesic Mechanisms Remains Undefined

Despite its history as a centrally acting antitussive agent, detailed preclinical research elucidating the specific molecular pharmacology and mechanisms of this compound as a local anesthetic and analgesic is not extensively available in the public domain. While some sources suggest it may possess these properties, dedicated studies with quantitative data from preclinical models are scarce, preventing a thorough analysis of its efficacy and mechanism of action in these areas.

Local anesthetics typically function by blocking voltage-gated sodium channels in neuronal membranes, which prevents the generation and conduction of nerve impulses. This inhibition of depolarization leads to a loss of sensation in the targeted area. For a compound to be characterized as a local anesthetic, preclinical studies would typically involve models such as nerve block assays in animals (e.g., sciatic nerve block in rats or frogs) to determine the onset, duration, and potency of the anesthetic effect. Furthermore, in vitro electrophysiological studies, such as patch-clamp experiments on isolated neurons, would be necessary to quantify the compound's affinity for and blocking kinetics of sodium channel subtypes.

Similarly, the investigation of analgesic mechanisms involves various preclinical pain models that simulate different types of pain, including nociceptive, inflammatory, and neuropathic pain. Common models include the hot-plate test, tail-flick test, formalin test, and carrageenan-induced paw edema test in rodents. These studies help to determine a compound's ability to reduce pain responses and can provide insights into its mechanism, whether it be central (acting on the brain or spinal cord) or peripheral. One source notes that Dimethoxanate binds to the sigma-1 receptor in the brain with an IC50 of 41 nM wikipedia.org, a receptor implicated in the modulation of pain signaling, which suggests a potential avenue for analgesic effects. However, without further preclinical data, this remains speculative.

The absence of detailed research findings and corresponding data tables for this compound in the context of local anesthesia and analgesia limits the current understanding of its molecular pharmacology beyond its established antitussive role.

Structure Activity Relationship Sar and Computational Studies

Systematic Analysis of Structural Elements and Biological Effects

Attached to the nitrogen atom (N-10) of the phenothiazine (B1677639) ring is a flexible side chain: 2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate. This side chain is a critical determinant of Dimethoxanate's pharmacological identity. The terminal dimethylamino group, a tertiary amine, is a common feature in many biologically active phenothiazines and is generally considered essential for potent activity. nih.govslideshare.net The basic nature of this nitrogen allows for the formation of a hydrochloride salt, which typically enhances the compound's solubility and stability.

The length and composition of the chain connecting the phenothiazine core to the terminal amine are paramount. In many antipsychotic phenothiazines, a three-carbon (propyl) chain is optimal for activity. if-pan.krakow.plslideshare.net Dimethoxanate (B1203018) possesses a longer and more complex chain containing ether linkages (ethoxy chain). This specific side chain differentiates it from its antipsychotic counterparts and is likely a key factor in its selective antitussive action. While direct research on this specific chain in antitussive phenothiazines is limited, it is plausible that the length, flexibility, and presence of the ether oxygen atoms influence the molecule's binding affinity and selectivity for the receptors involved in the cough reflex over those associated with psychosis.

The pharmacological properties of phenothiazine derivatives can be significantly modulated by the presence, nature, and position of substituents on the tricyclic ring system. For antipsychotic phenothiazines, electron-withdrawing groups, such as a chlorine atom or a trifluoromethyl group at the C-2 position, have been shown to enhance potency. nih.govegpat.com Dimethoxanate hydrochloride is an unsubstituted derivative on the phenothiazine rings. This lack of an electron-withdrawing substituent at the C-2 position is a notable structural feature that likely contributes to its distinct pharmacological profile, steering it away from potent dopamine (B1211576) receptor antagonism and towards its observed antitussive effects. Variations in substitution patterns on the phenothiazine nucleus are known to cause marked differences in the biological activities of this class of compounds. ekb.eg

Structural ElementGeneral Significance in PhenothiazinesSpecific Relevance to this compound
Phenothiazine Core Provides the essential tricyclic scaffold and influences lipophilicity and molecular conformation. mdpi.comif-pan.krakow.plEnables penetration of the central nervous system to act on the medullary cough center. nih.govwikipedia.org
N-10 Side Chain Length and nature are critical for receptor interaction and pharmacological specificity. A three-carbon chain is often optimal for antipsychotic activity. if-pan.krakow.plslideshare.netThe unique 2-[2-(dimethylamino)ethoxy]ethyl carboxylate side chain is a key determinant of its primary antitussive activity.
Terminal Amino Group A tertiary amine, like the dimethylamino group, is generally required for high potency. nih.govslideshare.netThe dimethylamino group is a crucial feature for its biological activity.
Ring Substituents Electron-withdrawing groups at the C-2 position typically enhance antipsychotic potency. nih.govegpat.comThe absence of substituents on the phenothiazine rings contributes to its differentiation from antipsychotic phenothiazines.

Stereochemical Considerations in Activity

While this compound itself does not possess a chiral center in its structure and therefore does not exist as enantiomers, the principles of stereochemistry are of paramount importance in pharmacology. For many chiral phenothiazine derivatives, the different stereoisomers can exhibit significantly different biological activities, potencies, and side-effect profiles. slideshare.netresearchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the distinct three-dimensional arrangements of stereoisomers. Although not directly applicable to Dimethoxanate, the study of stereoisomerism in other phenothiazines underscores the high degree of spatial selectivity inherent in drug-receptor interactions.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the molecular properties of pharmaceutical compounds, offering insights that can be difficult to obtain through experimental methods alone.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are invaluable for understanding the electronic structure and predicting the spectroscopic properties of molecules like this compound.

DFT is widely used to determine various molecular properties, including optimized geometry, charge distribution, and the energies of frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). dntb.gov.ua The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding potential intermolecular interactions with biological targets. researchgate.net

Computational MethodApplication in Studying PhenothiazinesPotential Insights for this compound
Density Functional Theory (DFT) Determination of optimized molecular geometry, electronic structure (HOMO-LUMO energies), and charge distribution (MEP maps). dntb.gov.uaresearchgate.netPrediction of the stable conformation, identification of reactive sites for receptor binding, and assessment of chemical stability.
Time-Dependent DFT (TDDFT) Prediction and interpretation of electronic absorption spectra (UV-Vis) and other photophysical properties. nih.govresearchgate.netUnderstanding the electronic transitions responsible for its spectroscopic signature and how its structure influences its interaction with light.

Molecular Docking and Dynamics Simulations for Receptor Interactions

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively available in publicly accessible literature, the methodologies have been widely applied to the broader class of phenothiazine derivatives to elucidate their interactions with various biological targets. These computational techniques are instrumental in understanding the binding modes and affinities of ligands to their respective receptors, providing insights that are crucial for drug design and optimization.

Molecular Docking Applications for Phenothiazine Derivatives:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For phenothiazine derivatives, docking studies have been conducted to investigate their interactions with a range of receptors, including but not limited to dopamine receptors, serotonin (B10506) receptors, and various protein kinases. For instance, in studies involving other phenothiazines, docking simulations have successfully identified key amino acid residues within the receptor's binding pocket that are crucial for interaction. These interactions often involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the aromatic rings of the phenothiazine core and the receptor.

Given that this compound is known to bind to the sigma-1 receptor, a similar computational approach could be employed to model its interaction with this target. Such a study would involve preparing a 3D structure of the sigma-1 receptor and docking the this compound molecule into its binding site. The results would likely highlight the specific amino acid residues that stabilize the ligand-receptor complex and provide a calculated binding affinity, which could be correlated with experimental data.

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction over time. MD simulations model the movement of atoms and molecules, offering insights into the conformational changes that may occur upon ligand binding and the stability of the complex. Studies on phenothiazine-receptor complexes have utilized MD simulations to assess the stability of the docked pose and to calculate binding free energies, which provide a more accurate prediction of binding affinity. For example, a 100 ns molecular dynamics simulation was performed on a novel phenothiazine derivative complexed with the serotonin-6 receptor to study its dynamic behavior.

A summary of representative binding affinities from docking studies of various phenothiazine derivatives with different receptors is presented below.

Compound ClassTarget ReceptorPredicted Binding Affinity (kcal/mol)
PhenothiazineDopamine Receptor D2-8.6
TrifluoperazineCasein Kinase 1-9.1
OlanzapineProtein Kinases-7.0 to -8.5
Coumarin-substituted PhenothiazinesSerotonin-6 ReceptorNot specified, but strong

Note: This table presents data from studies on various phenothiazine derivatives and is for illustrative purposes to show the application of molecular docking. The specific binding affinity of this compound to the sigma-1 receptor would require a dedicated study.

Conformational Analysis and Anomeric Effects

Conformational Analysis:

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis of phenothiazine derivatives reveals that the central tricyclic ring system is not planar but exists in a folded or "butterfly" conformation. The degree of this folding can be influenced by the nature and position of substituents on the phenothiazine core and the side chain at the N-10 position.

Anomeric Effects:

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer an axial orientation over a sterically less hindered equatorial position. This effect is most commonly discussed in carbohydrate chemistry. While the phenothiazine nucleus contains heteroatoms (nitrogen and sulfur), the core structure is largely aromatic and not a saturated heterocycle where the classical anomeric effect is observed.

A study on a phenothiazine derivative containing a 1,3,2-dioxaphosphinane 2-oxide moiety did report the observation of an anomeric effect within that specific substituent ring. However, for this compound, the structural features typically associated with the anomeric effect are not present in the core phenothiazine structure or its side chain. Therefore, the anomeric effect is not considered a significant factor in determining the conformation or reactivity of this compound.

Prediction of ADMET-Related Properties (excluding human data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. Several computational studies have been performed on phenothiazine derivatives to predict their ADMET properties using various software and web-based tools.

These predictive models utilize the chemical structure of a compound to calculate various physicochemical and pharmacokinetic parameters. While a specific computational ADMET profile for this compound is not published, predictions can be inferred from studies on structurally related phenothiazine compounds.

Key Predicted ADMET Properties for Phenothiazine Derivatives:

Absorption: Parameters such as Caco-2 cell permeability and intestinal absorption are predicted. Many phenothiazine derivatives are predicted to have high intestinal absorption.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. Phenothiazines are generally known to cross the blood-brain barrier.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and can also identify potential sites of metabolism on the molecule.

Excretion: Properties like total clearance are estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and potential for hERG (human Ether-a-go-go-Related Gene) inhibition, which is a key indicator of cardiotoxicity. Some phenothiazine derivatives have shown predicted toxic properties in these models.

The following table summarizes the types of ADMET predictions that can be generated computationally, based on studies of other phenothiazine derivatives.

ADMET PropertyPredicted ParameterTypical Prediction for Phenothiazine Derivatives
Absorption Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution Blood-Brain Barrier (BBB) PenetrationYes
Plasma Protein BindingHigh
Metabolism CYP450 Substrate/InhibitorSubstrate/Inhibitor of various CYP isozymes
Excretion Total ClearanceVariable
Toxicity Mutagenicity (AMES test)Generally non-mutagenic
CarcinogenicityVariable
hERG InhibitionPotential for inhibition

This table is illustrative of the types of predictions made for the phenothiazine class of compounds and does not represent experimentally verified data for this compound.

Preclinical Pharmacokinetics and Metabolism Research

In Vitro Metabolic Fate Investigations

In vitro studies are fundamental for elucidating the metabolic pathways of a new chemical entity, identifying the enzymes responsible, and characterizing the resulting metabolites. These investigations typically use subcellular fractions like liver microsomes or cellular systems like hepatocytes from various species. pharmaron.comnuvisan.com

Identification of Major Metabolic Pathways

Based on the chemical structure of dimethoxanate (B1203018), which features a phenothiazine (B1677639) core, an ester linkage, and a terminal N,N-dimethylamino group, several major metabolic pathways are anticipated. wikipedia.orgnih.gov These reactions are primarily categorized as Phase I (functionalization) and Phase II (conjugation) metabolism. youtube.com

N-dealkylation : This is a common metabolic route for compounds containing N,N-dialkylamino moieties. nih.govsemanticscholar.org The sequential removal of the methyl groups from the terminal nitrogen atom of dimethoxanate is a highly probable pathway, catalyzed by cytochrome P450 enzymes. nih.govwustl.edu This process would lead to the formation of N-desmethyl and N,N-didesmethyl metabolites.

O-demethylation/Ether Cleavage : While classic O-demethylation involves the cleavage of a methyl group from a methoxy-substituted aromatic ring, the analogous process for dimethoxanate would involve the cleavage of its ether linkages. wikipedia.orgcommonorganicchemistry.com This could occur at the ethoxyethyl chain, although this is generally a less common primary pathway compared to N-dealkylation for such structures.

Hydroxylation : Aromatic hydroxylation is a principal Phase I reaction for many compounds with phenyl rings. wikipedia.org The phenothiazine nucleus of dimethoxanate is susceptible to oxidation, leading to the formation of hydroxylated metabolites. This process converts a lipophilic compound into a more water-soluble product, facilitating its excretion. youtube.comwikipedia.org

Glucuronidation : This is a major Phase II conjugation reaction where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the drug or its Phase I metabolites. wikipedia.orgnih.gov The hydroxylated metabolites of dimethoxanate would be primary substrates for glucuronidation, significantly increasing their water solubility and facilitating their elimination from the body via urine or bile. wikipedia.orgnih.gov

Role of Cytochrome P450 Enzymes and UDP-Glucuronosyltransferases (UGTs)

The biotransformation of dimethoxanate is expected to be mediated by specific enzyme superfamilies.

Cytochrome P450 (CYP) Enzymes : The CYP450 system, a large family of heme-containing enzymes located primarily in the liver, is responsible for the metabolism of a vast number of drugs. openanesthesia.orgnih.govpharmatutor.org For phenothiazine derivatives and compounds undergoing N-dealkylation, the CYP2D6 and CYP3A4/A5 isoenzymes are often centrally involved. wikipedia.orgnih.govnih.gov It is highly probable that these specific isozymes play a significant role in the Phase I metabolism of dimethoxanate, particularly in its N-dealkylation and aromatic hydroxylation.

UDP-Glucuronosyltransferases (UGTs) : Following Phase I oxidation, UGTs catalyze the conjugation of glucuronic acid to hydroxylated metabolites. wikipedia.org This process is a key detoxification pathway that renders metabolites more polar and readily excretable. nih.gov Several UGT isoforms are known, and they exhibit broad substrate specificity.

Metabolite Identification and Characterization in Preclinical Biomatrices

The identification of metabolites is performed by incubating the parent drug with preclinical biomatrices, such as liver microsomes or hepatocytes from laboratory animals and humans, followed by analysis with advanced analytical techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nuvisan.comsciex.com While specific experimental reports for dimethoxanate are not widely available, the expected metabolites based on its structure and known biochemical pathways are outlined below.

Table 1: Potential Metabolites of Dimethoxanate in Preclinical Biomatrices This table is illustrative and based on predicted metabolic pathways.

Potential MetaboliteMetabolic PathwayDescription
N-desmethyl-dimethoxanateN-dealkylation (Phase I)Removal of one methyl group from the terminal dimethylamino moiety.
N,N-didesmethyl-dimethoxanateN-dealkylation (Phase I)Removal of both methyl groups from the terminal dimethylamino moiety.
Hydroxylated dimethoxanateAromatic Hydroxylation (Phase I)Addition of a hydroxyl (-OH) group to the phenothiazine ring system.
Dimethoxanate GlucuronideGlucuronidation (Phase II)Conjugation of a glucuronic acid moiety to a hydroxylated metabolite of dimethoxanate.

Comparative In Vitro/In Vivo Pharmacokinetic Studies in Animal Models

Animal models, such as rodents (rats, mice), canines (dogs), and rabbits, are routinely used in preclinical drug development to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. bohrium.com These studies are critical for predicting human pharmacokinetics and for selecting appropriate species for toxicology testing. nih.gov

Absorption Profiles and Bioavailability

Pharmacokinetic studies indicate that dimethoxanate hydrochloride is readily absorbed after oral administration. patsnap.com Bioavailability, the fraction of an administered dose that reaches systemic circulation, can vary significantly between species due to differences in first-pass metabolism in the gut wall and liver. youtube.comnih.gov Comparative studies in different animal models are essential to understand these interspecies differences.

Table 2: Illustrative Comparative Oral Bioavailability of Dimethoxanate in Research Models This table presents hypothetical data to illustrate typical findings in comparative pharmacokinetic studies.

Animal ModelMean Oral Bioavailability (F%)Key Considerations
Rodent (Rat)45%Often exhibit higher rates of hepatic metabolism compared to other species.
Canine (Dog)65%Gastric pH and GI transit time can differ significantly from humans.
Rabbit55%Unique metabolic enzyme profiles can lead to different metabolite ratios.

Distribution Characteristics in Research Models

The distribution of a drug into various tissues is governed by its physicochemical properties, such as lipophilicity and plasma protein binding, as well as physiological factors of the animal model. As a lipophilic compound, dimethoxanate is expected to have a relatively large volume of distribution, indicating extensive movement from the bloodstream into other body tissues.

Table 3: Predicted Distribution Characteristics of Dimethoxanate in Research Models This table is illustrative and based on the physicochemical properties of a lipophilic phenothiazine derivative.

ParameterPredicted CharacteristicRationale
Volume of Distribution (Vd)High (>1 L/kg)The lipophilic nature of the phenothiazine structure facilitates distribution into tissues.
Plasma Protein BindingHigh (>90%)Common for phenothiazine-class drugs, which typically bind to albumin and alpha-1-acid glycoprotein.
Tissue PenetrationExtensiveExpected to cross the blood-brain barrier due to its lipophilicity and central nervous system effects.

In Vitro Models for Pharmacokinetic and Pharmacodynamic Assessment

In vitro models are crucial tools in preclinical drug development for assessing the pharmacokinetic and pharmacodynamic properties of new chemical entities. These models provide valuable insights into a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics before advancing to in-vivo studies.

Cell-based assays are instrumental in predicting the intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for this purpose frontiersin.orgwuxiapptec.comnih.gov. When cultured, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins frontiersin.orgnih.gov.

The permeability of a compound across the Caco-2 cell monolayer is a good predictor of its in vivo oral absorption. While specific studies on the Caco-2 permeability of this compound have not been reported, the general principles of drug transport suggest that as a phenothiazine derivative, its permeability would be influenced by its physicochemical properties, such as lipophilicity and molecular size. Phenothiazines can interact with cell membranes, which may affect their transport characteristics frontiersin.orgnih.gov.

The apparent permeability coefficient (Papp) is the standard metric derived from Caco-2 assays. A high Papp value generally indicates good intestinal absorption. The assay can also be used to investigate the involvement of active transport mechanisms, including efflux transporters like P-glycoprotein (P-gp), which can limit the absorption of certain drugs nih.gov.

The metabolic stability of a drug candidate is a critical factor in determining its pharmacokinetic profile, particularly its half-life and clearance. In vitro assays using liver microsomes and hepatocytes are the primary tools for assessing metabolic stability in the early stages of drug discovery patsnap.comresearchgate.netspringernature.comwuxiapptec.com.

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, especially the cytochrome P450 (CYP) family wuxiapptec.compatsnap.com. Microsomal stability assays provide a measure of the intrinsic clearance of a compound due to phase I metabolic reactions wuxiapptec.com. The half-life (t½) and intrinsic clearance (CLint) are calculated by monitoring the disappearance of the parent compound over time.

Hepatocytes, being intact liver cells, offer a more comprehensive metabolic model as they contain both phase I and phase II enzymes, as well as drug transporters patsnap.comwuxiapptec.com. Hepatocyte stability assays can therefore provide a more complete picture of a compound's metabolic fate.

While specific data for this compound is not available, studies on other phenothiazines have shown that they are metabolized by various CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4 nih.gov. The metabolic stability of this compound is expected to be influenced by its susceptibility to these enzymes.

Table 2: Hypothetical In Vitro Metabolic Stability of this compound

System Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver Microsomes Rat 15 46.2
Dog 25 27.7
Monkey 20 34.7
Human 30 23.1
Hepatocytes Rat 20 34.7
Dog 35 19.8
Monkey 28 24.8
Human 45 15.4

Note: The data in this table are hypothetical and based on general findings for phenothiazine compounds. Specific experimental data for this compound are not available.

Inter-species Variability in Metabolism and Pharmacokinetics (Preclinical focus)

Significant inter-species variability in drug metabolism and pharmacokinetics is a common challenge in preclinical drug development. These differences can make it difficult to accurately predict human pharmacokinetics from animal data researchgate.netsemanticscholar.org. The metabolism of phenothiazines, including presumably this compound, is known to exhibit considerable variation among different preclinical species such as rats, dogs, and monkeys patsnap.comwuxiapptec.compacific.edu.

This variability is primarily due to differences in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) isoforms, across species wuxiapptec.com. For example, the specific CYP enzymes responsible for the metabolism of a drug and their relative contributions can differ significantly between a rat and a human. Studies with other drugs have shown that rat hepatocytes can be more metabolically active than those from dogs or monkeys patsnap.com.

These differences in metabolic pathways and rates directly impact the pharmacokinetic parameters of a drug, leading to variations in clearance, half-life, and bioavailability among species. For instance, a compound that is rapidly metabolized in rats may have a much longer half-life in dogs or humans. Understanding these inter-species differences is crucial for selecting the most appropriate animal model for preclinical safety and efficacy studies and for scaling pharmacokinetic data to predict human outcomes. While direct comparative metabolic studies for this compound are not available, the known inter-species differences for other phenothiazines underscore the importance of evaluating its metabolism in multiple preclinical species.

Advanced Analytical Methodologies in Dimethoxanate Hydrochloride Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and quantification of a target compound from complex mixtures, such as synthesis reaction media or biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for detecting and quantifying trace levels of pharmaceuticals. citeline.comesmed.org Its power lies in the combination of the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov In the analysis of Dimethoxanate (B1203018) hydrochloride, an LC-MS/MS method would involve optimizing both the chromatographic separation and the mass spectrometric detection.

The process typically begins with sample preparation, which could involve a straightforward protein precipitation for biological samples or simple dilution in a suitable solvent for drug substances. citeline.comnih.gov The prepared sample is then injected into an HPLC system, where Dimethoxanate hydrochloride is separated from other components on a reversed-phase column, such as a C18 column. researchgate.net A gradient elution using a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (like methanol (B129727) or acetonitrile) is commonly employed to achieve efficient separation. esmed.org

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used for compounds like this compound, which can be readily protonated. esmed.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. esmed.orgnih.gov In this mode, a specific precursor ion (the protonated molecule of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. nih.gov This high degree of selectivity minimizes interference from matrix components, allowing for accurate quantification even at very low concentrations. nih.gov

Table 1: Illustrative LC-MS/MS Analysis Parameters for this compound

Parameter Condition
Liquid Chromatography
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 2mM Ammonium Formate with 0.002% Formic Acid in Water
Mobile Phase B 2mM Ammonium Formate with 0.002% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ m/z 359.1
Product Ion (Q3) Specific fragment ion m/z (hypothetical)

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for the separation and identification of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS is particularly valuable for metabolite profiling, which involves identifying the products of the body's metabolic processes on the drug. researchgate.net Since many drug metabolites are polar and non-volatile, a crucial two-step derivatization process is required to make them amenable to GC-MS analysis. palsystem.comyoutube.com

The first step is methoximation, where a reagent like methoxyamine hydrochloride is used to convert aldehyde and keto groups into oximes. youtube.comnih.gov This step is important for stabilizing certain functional groups and preventing the formation of multiple derivative peaks from a single compound due to tautomerization. youtube.com The second step is silylation, commonly performed using reagents such as N,O‑bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.comnih.gov This process replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group, which significantly increases the volatility of the metabolites. youtube.com

Once derivatized, the sample is injected into the GC, where the metabolites are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for metabolite identification. nih.gov

Table 2: Typical Workflow for GC-MS Metabolite Profiling

Step Description Purpose
1. Extraction Isolation of metabolites from a biological matrix (e.g., urine, plasma). To separate analytes from interfering substances.
2. Drying Removal of all water from the extracted sample. Water interferes with the silylation reagent.
3. Methoximation Reaction with methoxyamine hydrochloride in pyridine (B92270) (e.g., 90 min at 37°C). youtube.com To stabilize carbonyl groups and prevent isomer formation. youtube.com
4. Silylation Reaction with a silylating agent like MSTFA (e.g., 30 min at 37°C). youtube.com To increase volatility and thermal stability of polar metabolites. youtube.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical quality control, widely used for determining the purity of active pharmaceutical ingredients (APIs) and for quantitative analysis in finished product formulations. rjptonline.orgresearchgate.net An HPLC method for this compound would typically employ a reversed-phase setup, which is well-suited for separating moderately polar compounds. nih.gov

A typical system would consist of a C18 or similar column, a mobile phase composed of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, and a UV detector set to a wavelength where this compound exhibits strong absorbance. researchgate.netresearchgate.net The method must be validated according to established guidelines (e.g., ICH) to ensure it is accurate, precise, specific, linear, and robust. researchgate.net

Method development involves optimizing the mobile phase composition, pH, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound that is well-resolved from any potential impurities or degradation products. rjptonline.orgnih.gov For purity analysis, forced degradation studies are often performed, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.net The HPLC method must be able to separate these degradation products from the main compound, demonstrating its specificity. researchgate.net

Table 3: Key Validation Parameters for an HPLC Method

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, flow rate). |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of reactions. thieme.deresearchgate.net In the synthesis of this compound, TLC allows a chemist to quickly assess the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally travel further up the plate (higher Retention factor, Rf value), while more polar compounds travel shorter distances. nih.gov

After development, the separated spots are visualized, often using a UV lamp if the compounds are UV-active. mdpi.com By comparing the spots from the reaction mixture over time to spots of the starting materials and a pure product standard, a chemist can determine if the reaction is complete. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate a successful transformation. thieme.de

Table 4: Hypothetical TLC Monitoring of this compound Synthesis

Compound Function Hypothetical Rf Value Observation
Reactant A Starting Material 0.65 Spot intensity decreases as the reaction proceeds.
Reactant B Starting Material 0.20 Spot intensity decreases as the reaction proceeds.

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is a powerful tool for elucidating the exact chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and definitive technique for elucidating the structure of organic molecules. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a full suite of NMR experiments would be used to confirm its identity and structure unequivocally.

¹H NMR (Proton NMR): This experiment identifies all the chemically distinct protons in the molecule. The chemical shift of each signal gives information about the electronic environment of the proton, the integration (area under the peak) reveals the number of protons of that type, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

¹³C NMR (Carbon NMR): This experiment detects the different carbon atoms in the structure. It provides information on the number of distinct carbon environments and their chemical nature (e.g., alkyl, aromatic, carbonyl).

2D NMR Experiments: Two-dimensional NMR experiments are crucial for piecing together the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. hyphadiscovery.com

By systematically analyzing the data from these experiments, researchers can map out the entire structure of this compound, confirming the connectivity of the phenothiazine (B1677639) core, the carboxylate linker, and the dimethylaminoethoxyethyl side chain. hyphadiscovery.comnih.gov

Table 5: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Ammonium formate
Formic acid
Methanol
Methoxyamine hydrochloride
N,O‑bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)

Ultraviolet-Visible (UV/Vis) Spectroscopy for Quantitative Analysis and Photophysical Properties

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental analytical technique widely employed in pharmaceutical research for the quantitative determination of compounds that absorb UV light. iajps.com The principle underlying quantitative analysis is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of a calibration curve by measuring the absorbance of several standard solutions of known concentrations, which can then be used to determine the concentration of an unknown sample. For a compound like this compound, this method offers a simple, rapid, and cost-effective means for quantification in bulk or simple formulations.

The photophysical properties of a molecule dictate its interaction with light. This compound belongs to the phenothiazine class of compounds. Phenothiazine derivatives are known to exhibit distinct photophysical behaviors, including fluorescence and intersystem crossing to a triplet state, which can lead to photosensitization. nih.govrsc.org The absorption spectrum of a phenothiazine derivative is characterized by intense absorption bands in the UV region. Upon excitation, the molecule can decay back to the ground state via fluorescence or undergo intersystem crossing to an excited triplet state. nih.gov In aqueous solutions, photoionization can be a significant decay pathway, leading to the formation of radical cations. nih.gov While specific spectral data for this compound is not extensively detailed in recent literature, the general methodology for its analysis would involve identifying its wavelength of maximum absorbance (λmax) in a suitable solvent to achieve maximum sensitivity for quantitative measurements. researchgate.net

Table 1: Illustrative Example of Calibration Data for Quantitative UV/Vis Analysis This table represents typical data obtained during the development of a quantitative UV/Vis spectroscopy method.

Standard Concentration (µg/mL) Absorbance at λmax
2.0 0.152
4.0 0.305
6.0 0.451
8.0 0.603
10.0 0.755

| Correlation Coefficient (r²) | 0.9998 |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is an indispensable tool in the pharmaceutical industry for the solid-state characterization of active pharmaceutical ingredients (APIs). dectris.comresearchgate.net This non-destructive technique is used to identify the crystalline phases of a material, including polymorphism, which is the ability of a compound to exist in more than one crystal structure. pharmaceutical-networking.com Different polymorphs of the same drug can exhibit different physical properties, such as solubility and stability, which can impact its performance. pharmaceutical-networking.com

The analysis of phenothiazine derivatives by X-ray diffraction has been established as a method for absolute specificity in identification. oup.comnih.govoup.com An XRPD analysis directs monochromatic X-rays at a powdered sample and measures the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline solid. pharmaceutical-networking.com This fingerprint can be used to identify the substance, determine its purity, and detect different polymorphic forms. dectris.compharmaceutical-networking.com While a complete single-crystal structure solution provides the most detailed atomic arrangement, XRPD is crucial for routine analysis, quality control, and ensuring batch-to-batch consistency of the crystalline form of a drug substance like this compound. researchgate.netpharmaceutical-networking.com

Table 2: Representative X-ray Powder Diffraction Peak Data This table provides a hypothetical example of a characteristic XRPD peak list for a crystalline pharmaceutical compound, which serves as its unique fingerprint.

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
8.5 10.40 65
12.2 7.25 100
15.8 5.60 45
19.1 4.64 80
21.5 4.13 55
24.7 3.60 70

Development and Validation of Robust Analytical Assays for Research Samples

Bioanalytical Method Development for in vitro and ex vivo Studies

The development of robust bioanalytical methods is critical for quantifying drug concentrations in biological matrices such as plasma, serum, or tissue homogenates. onlinepharmacytech.info These methods are essential for conducting in vitro (e.g., metabolism studies) and ex vivo (e.g., tissue distribution) research, which informs the pharmacokinetic profile of a compound. For phenothiazine derivatives like this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity, selectivity, and specificity. nih.gov

The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. onlinepharmacytech.info Sample preparation aims to extract the analyte from the complex biological matrix and remove interfering substances, often using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. onlinepharmacytech.infonih.gov Chromatographic conditions are optimized to achieve a sharp peak for the analyte, well-separated from any endogenous components. The method must then be rigorously validated according to international guidelines, such as the ICH M10 guideline, to ensure its reliability. europa.euich.orgeuropa.eu Validation assesses parameters including selectivity, specificity, calibration curve range, accuracy, precision, stability, and dilution integrity. ich.orgich.org A successful validation demonstrates that the assay is suitable for its intended purpose and can produce reliable data for research studies. europa.eu

Table 3: Key Parameters for Bioanalytical Method Validation (based on ICH M10 Guidelines)

Validation Parameter Description General Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample. Analyte response in blank sample should be ≤ 20% of the Lower Limit of Quantification (LLOQ). ich.org
Calibration Curve Relationship between the instrument response and known concentrations of the analyte. At least 6 non-zero standards; r² ≥ 0.98 is typical; back-calculated concentrations ±15% of nominal (±20% at LLOQ). ich.org
Accuracy Closeness of determined values to the nominal concentration. Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). ich.org
Precision Closeness of agreement among a series of measurements. Expressed as Coefficient of Variation (CV). CV should not exceed 15% (20% at LLOQ). ich.org
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. Should be consistent, precise, and reproducible.

| Stability | Chemical stability of the analyte in the biological matrix under specific storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. ich.org |

Impurity Profiling and Stability Assessment of Research Batches

Impurity profiling—the identification, characterization, and quantification of impurities in a drug substance—is a critical aspect of pharmaceutical research and development. ijprajournal.comnih.gov Impurities can arise from the synthesis process, degradation of the drug substance over time, or interaction with packaging. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities. resolvemass.ca

A stability-indicating analytical procedure is a validated quantitative method that can accurately detect changes in the properties of the drug substance over time. nih.gov The development of such a method, typically using High-Performance Liquid Chromatography (HPLC), is essential for assessing the stability of research batches. tandfonline.comchromatographyonline.com This process involves subjecting the drug to forced degradation (stress testing) under various conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis. nih.govnih.gov The goal is to generate potential degradation products. The analytical method must then be developed and validated to demonstrate that it can separate the intact drug from all process-related impurities and degradation products, ensuring the reported quantity of the API is accurate and unaffected by these other components. tandfonline.comnih.gov

Table 4: Typical Forced Degradation Conditions for Stability-Indicating Method Development

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours To assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours To assess degradation in alkaline conditions.
Oxidation 3-30% H₂O₂ at room temperature for 24 hours To assess susceptibility to oxidation.
Thermal Stress Solid drug substance at 80°C for 48 hours To assess degradation from heat.

| Photolytic Stress | Solid drug substance exposed to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²) | To assess light sensitivity and photodegradation. |

Chemoinformatics and Database Integration for Research Data Management

In modern pharmaceutical research, chemoinformatics and the integration of large-scale databases are essential for effective research data management. ontoforce.com Publicly accessible databases like ChEMBL, maintained by the European Bioinformatics Institute, are curated resources containing information on bioactive molecules with drug-like properties. nih.govnih.govebi.ac.uk These platforms serve as central repositories for chemical structures, bioactivity data, and genomic information, linking them to scientific literature. nih.govresearchgate.net For a compound like this compound, such databases can provide researchers with integrated data on its chemical properties, known biological targets, and related compounds, facilitating structure-activity relationship (SAR) studies and new research hypotheses. researchgate.net

Effective Research Data Management (RDM) is a broader strategy that encompasses the entire lifecycle of data generated from analytical methodologies. mammoth.iomastechinfotrellis.com This includes data from UV/Vis spectroscopy, XRPD, bioanalytical assays, and stability studies. A robust RDM plan ensures that this vast and complex data is collected, stored, organized, and analyzed in a structured and consistent manner. mammoth.ioataccama.com Centralizing and harmonizing data prevents the formation of "data silos," where valuable information is isolated within different teams or systems. ontoforce.comcas.org By implementing comprehensive data management practices, pharmaceutical researchers can ensure data integrity, facilitate collaboration, meet regulatory compliance, and ultimately accelerate the pace of discovery and development. ontoforce.commastechinfotrellis.com

Table 5: Example of Data Integration for this compound using a Chemoinformatics Database

Data Category Type of Information Potential Application in Research
Compound Identity Chemical Structures (SMILES, InChI), Formula, Molecular Weight, Synonyms Unambiguous identification and cross-referencing across different studies and databases.
Physicochemical Properties LogP, Polar Surface Area, Number of Rotatable Bonds, pKa Predicting pharmacokinetic properties; guiding formulation development.
Bioactivity Data Target information (e.g., sigma-1 receptor), activity values (IC₅₀, Ki), assay details Understanding mechanism of action; identifying potential off-target effects; guiding new drug design.
Literature Links Links to PubMed and other scientific articles Accessing published research and experimental context related to the compound.

| Cross-References | Links to other databases (e.g., PubChem, DrugBank) | Aggregating comprehensive information from multiple specialized resources. |

Future Directions and Emerging Avenues in Dimethoxanate Hydrochloride Research

Exploration of Novel Molecular Targets Beyond Established Pathways

While the antitussive effects of Dimethoxanate (B1203018) hydrochloride are established, its broader pharmacological profile suggests interactions with targets beyond the cough reflex pathways. A significant future direction lies in the systematic exploration of novel molecular targets to uncover new therapeutic applications.

One promising area of investigation is the compound's interaction with cholinesterases. Research into other phenothiazine (B1677639) derivatives has revealed their potential to modulate the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. nih.govacs.org A systematic screening of Dimethoxanate hydrochloride against these enzymes could reveal previously unknown cholinesterase-modulating activity, suggesting its potential in neurological disorders characterized by cholinergic deficits.

Furthermore, the impact of phenothiazines on cell membrane integrity is an emerging area of interest. frontiersin.org Studies have shown that certain phenothiazine derivatives can alter the structure and function of cancer cell membranes, leading to cytotoxic effects. frontiersin.org Investigating whether this compound shares these membrane-disrupting properties could open up avenues for its repurposing in oncology. The table below outlines potential novel targets for this compound based on research into the broader phenothiazine class.

Potential Molecular TargetRationale based on Phenothiazine ResearchPotential Therapeutic Application
Acetylcholinesterase (AChE)Some phenothiazines exhibit inhibitory activity against AChE. nih.govAlzheimer's disease, Myasthenia gravis
Butyrylcholinesterase (BChE)Certain phenothiazine analogues have shown to modulate BChE activity. acs.orgNeurodegenerative diseases
Cancer Cell MembranesPhenothiazine derivatives can compromise membrane integrity in cancer cells. frontiersin.orgOncology
Voltage-gated Ion ChannelsPhenothiazines are known to interact with various ion channels. frontiersin.orgEpilepsy, Cardiac arrhythmias
Protein Phosphatase 2A (PP2A)Some phenothiazines can activate PP2A, a tumor suppressor. plos.orgCancer therapy

Application of this compound as a Research Probe in Neuropharmacology

The specific pharmacological profile of this compound, including its known binding to the sigma-1 receptor, makes it a valuable tool for neuropharmacological research. As a research probe, it can be used to investigate the physiological and pathological roles of its target receptors and signaling pathways.

For instance, its activity at the sigma-1 receptor can be utilized to explore the function of this receptor in various neurological processes, including neuroprotection, synaptic plasticity, and cognition. By observing the cellular and systemic effects of this compound in preclinical models, researchers can gain a deeper understanding of the sigma-1 receptor's role in health and disease.

Furthermore, should this compound be found to have selective activity at other novel targets, it could be developed into a specific pharmacological probe for those targets. This would aid in the validation of new drug targets and the elucidation of complex neuronal circuits. The development of radiolabeled or fluorescently tagged versions of this compound would further enhance its utility as a research probe for in vitro and in vivo imaging studies.

Design and Synthesis of Next-Generation Phenothiazine Analogues with Enhanced Selectivity

The phenothiazine scaffold is a versatile platform for medicinal chemistry, allowing for structural modifications to fine-tune pharmacological properties. mdpi.com A key future direction is the rational design and synthesis of next-generation analogues of this compound with enhanced selectivity for specific molecular targets. This approach aims to maximize therapeutic efficacy while minimizing off-target effects.

By employing techniques such as structure-activity relationship (SAR) studies and computational modeling, chemists can identify the key structural features of the this compound molecule responsible for its activity at different targets. This knowledge can then be used to design new compounds with modifications that enhance affinity and selectivity for a desired target, such as the sigma-1 receptor or a specific cholinesterase subtype. The synthesis of such analogues could lead to the development of novel therapeutic agents with improved safety and efficacy profiles for a range of disorders. nih.gov

Recent advances in synthetic methodologies, including microwave-assisted and nanoparticle-mediated synthesis, can accelerate the creation of diverse libraries of this compound analogues for biological screening. researchgate.net

Integration of Multi-Omics Approaches (e.g., proteomics, metabolomics) in Mechanistic Elucidation

To gain a comprehensive understanding of the mechanisms of action of this compound, future research will increasingly rely on the integration of multi-omics technologies. nih.gov These approaches, including proteomics, metabolomics, and transcriptomics, provide a global view of the molecular changes induced by the compound in biological systems.

Proteomics can identify the full spectrum of proteins that interact with this compound, revealing its direct and indirect targets. Metabolomics can map the metabolic pathways that are perturbed by the compound, offering insights into its effects on cellular function. nih.gov Transcriptomics, the study of the complete set of RNA transcripts, can show how this compound alters gene expression.

By integrating these multi-omics datasets, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action from the molecular to the systems level. This holistic approach is crucial for identifying biomarkers of drug response, predicting potential side effects, and uncovering novel therapeutic indications.

Collaborative Research Frameworks for Advancing Compound Understanding

The complexity of modern drug discovery and development necessitates collaborative efforts between academia, industry, and government agencies. Advancing the understanding of this compound and its potential applications will be significantly enhanced through the establishment of collaborative research frameworks.

These frameworks can facilitate the sharing of resources, expertise, and data among different research groups. For example, a consortium of academic labs could collaborate on the fundamental neuropharmacology of this compound, while a partnership with a pharmaceutical company could provide the resources for preclinical and clinical development. Open-source platforms for sharing research data and findings can also accelerate progress and avoid duplication of effort.

Furthermore, international collaborations can bring diverse perspectives and expertise to bear on the challenges of developing new therapies. By fostering an open and collaborative research environment, the scientific community can more effectively and efficiently translate the promising findings on this compound and its analogues into tangible clinical benefits.

Q & A

Q. What is the recommended approach for synthesizing Dimethoxanate hydrochloride in laboratory settings?

To synthesize this compound, researchers should employ retrosynthetic analysis tools to identify feasible routes. While direct synthesis protocols are not explicitly documented in the evidence, analogous methods for phenothiazine derivatives suggest starting with phenothiazine-10-carboxylic acid and reacting it with 2-(2-dimethylaminoethoxy)ethanol, followed by hydrochlorination. Retrosynthesis platforms (e.g., AI-driven models like Template_relevance Reaxys) can predict intermediates and reaction conditions . Verification of purity and identity should align with pharmacopeial standards using spectroscopic (NMR, IR) and chromatographic (HPLC) methods .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a multi-analytical approach:

  • CAS Registry (518-63-8) and IUPAC name (2-(2-Dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate hydrochloride) should match reference databases .
  • Spectroscopic characterization : Compare NMR spectra (¹H/¹³C) with published data for phenothiazine derivatives.
  • Chromatographic validation : Use HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity (>98%) and retention time against certified reference materials .

Q. What are the primary pharmacological mechanisms of this compound as a cough suppressant?

this compound acts centrally by suppressing the cough reflex via inhibition of medullary cough centers. Preclinical studies suggest it modulates neurotransmitter release (e.g., serotonin, dopamine) in the brainstem, though exact molecular targets remain under investigation. In vivo models (e.g., guinea pig citric acid-induced cough) validate efficacy at oral doses of 20–37.5 mg/kg, with dose-response curves critical for optimizing therapeutic windows .

Advanced Research Questions

Q. How should researchers design experiments to assess the efficacy of this compound in preclinical models?

  • Model selection : Use validated cough induction methods (e.g., capsaicin or citric acid challenge in rodents) with video/audio recording for cough frequency quantification.
  • Dose stratification : Compare 20 mg/kg vs. 37.5 mg/kg regimens to address historical dosage discrepancies .
  • Control groups : Include positive controls (e.g., codeine) and vehicle controls.
  • Endpoint analysis : Measure cough latency, frequency, and neuronal activity via electrophysiology or microdialysis in brainstem regions .

Q. What methodologies are recommended for resolving contradictions in reported pharmacological dosages?

Discrepancies in dosing (e.g., 20 mg vs. 37.5 mg in literature) require:

  • Dose-response studies : Establish ED₅₀ values across species (rats, guinea pigs).
  • Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and blood-brain barrier penetration via LC-MS/MS.
  • Meta-analysis : Systematically review historical data to identify variables (e.g., formulation, animal strain) influencing efficacy .

Q. How can HPLC methods be optimized for quantifying this compound in formulations?

  • Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v).
  • Flow rate : 1.0 mL/min, detection at 254 nm.
  • Validation : Ensure linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) per ICH guidelines. Cross-validate with mass spectrometry for trace impurity detection .

Safety and Regulatory Considerations

Q. What are the critical safety protocols for handling this compound in research labs?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill management : Neutralize with sodium bicarbonate, collect residues in sealed containers.
  • Emergency procedures : For ingestion, rinse mouth and seek medical attention; avoid inducing vomiting .

Q. How does the regulatory status of this compound impact its use in experimental studies?

this compound is exempt from certain phenothiazine derivative restrictions under the Brunei Poisons Act, facilitating its use in research. However, compliance with local regulations (e.g., OSHA HCS, lab safety SOPs) is mandatory. Document all protocols for institutional review board (IRB) approval, emphasizing non-human use .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethoxanate hydrochloride
Reactant of Route 2
Reactant of Route 2
Dimethoxanate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.